N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide
Description
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide is an acetamide derivative characterized by two 2-furylmethyl groups attached to the nitrogen atom and a 4-methoxyphenoxy substituent on the acetyl moiety. The furyl groups contribute π-electron density, while the methoxy group on the phenoxy ring may enhance lipophilicity and influence electronic properties. This compound belongs to a broader class of N,N-dialkylacetamides, which are studied for their diverse chemical and pharmacological profiles .
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H19NO5/c1-22-15-6-8-16(9-7-15)25-14-19(21)20(12-17-4-2-10-23-17)13-18-5-3-11-24-18/h2-11H,12-14H2,1H3 |
InChI Key |
ONYMPCPGQQRHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-furylmethylamine and 4-methoxyphenoxyacetic acid.
Condensation Reaction: The 2-furylmethylamine is reacted with 4-methoxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Systems: Employing automated synthesis systems to precisely control reaction parameters and scale up production.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furylmethyl ketones or carboxylic acids.
Reduction: Conversion to the corresponding alcohols.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the materials science industry, the compound can be used as a precursor for the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furylmethyl and methoxyphenoxy groups facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Table 1: Substituent Effects on Key Properties
Key Observations :
Variations in the N-Alkyl Groups
Table 2: Alkyl Group Modifications
Key Observations :
- Furyl vs. Thienyl : The replacement of furyl with thienyl groups (as in ) introduces sulfur atoms, which may improve solubility in polar solvents and alter redox properties .
- Hydroxyethyl Derivatives : Compounds like N,N-bis(2-hydroxyethyl)-2-nitroimidazolylacetamide () are more hydrophilic, making them suitable for aqueous formulations, whereas the furylmethyl groups in the target compound favor lipid membrane permeability .
Key Observations :
- Yield Trends : Higher yields (e.g., 82% in ) are associated with less sterically hindered substrates, suggesting that the target compound’s synthesis may require optimized conditions due to its bulky furylmethyl groups.
- Spectral Signatures: The carbonyl carbon in acetamides typically resonates near δ 170–172 ppm (), consistent across analogs. Aromatic carbons in the furyl and phenoxy groups show distinct shifts depending on substituent electronic effects .
Biological Activity
N,N-bis(2-furylmethyl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes two furylmethyl groups and a methoxyphenoxy acetamide moiety. This structure is believed to contribute to its biological activity, particularly in terms of receptor binding and enzyme inhibition.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10-20 µM. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate oral bioavailability and a half-life conducive to therapeutic applications.
Safety Profile
Toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. Histopathological examinations in animal models revealed no significant adverse effects on major organs, including the liver and kidneys.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
